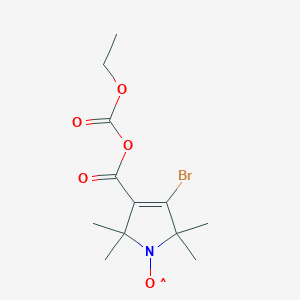
Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-|A3-pyrroline-3-carboxylate-1-oxyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other functional groups using common reagents such as nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate is widely used in scientific research, particularly in the following fields:
Mechanism of Action
The mechanism of action of Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate involves its role as a spin label. It interacts with molecular targets by attaching to specific sites on proteins or other biomolecules. This interaction allows researchers to study the molecular environment and dynamics using EPR spectroscopy . The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate is unique due to its specific structure and properties. Similar compounds include:
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): Another spin label used in EPR spectroscopy.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used nitroxide radical in various chemical reactions.
4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl (ATPO): Used in biochemical research for studying protein interactions.
These compounds share similar applications but differ in their specific chemical structures and reactivity.
Properties
Molecular Formula |
C12H17BrNO5 |
|---|---|
Molecular Weight |
335.17 g/mol |
InChI |
InChI=1S/C12H17BrNO5/c1-6-18-10(16)19-9(15)7-8(13)12(4,5)14(17)11(7,2)3/h6H2,1-5H3 |
InChI Key |
CVBYWAKDXFMMRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC(=O)C1=C(C(N(C1(C)C)[O])(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















